molecular formula C15H11Cl2NO2 B8702804 3,5-Dichloro-3-(2-methoxyphenyl)indolin-2-one

3,5-Dichloro-3-(2-methoxyphenyl)indolin-2-one

Cat. No. B8702804
M. Wt: 308.2 g/mol
InChI Key: MTPJZZBCKGHYKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06624164B2

Procedure details

This compound is prepared according to the procedure disclosed in WO 95/18105. A solution of 2-methoxyphenylmagnesium bromide is prepared from 16 g of magnesium in 35 ml of ether and from a solution of 124 g of 1-bromo-2-methoxybenzene in 175 ml of ether. This solution is added dropwise under an argon atmosphere to a mixture, cooled beforehand in an ice bath, of 30 g of 5-chloro-1H-indole-2,3-dione in 250 ml of THF and then the mixture is left stirring while allowing the temperature to rise to AT. After stirring for 1 hour at AT, the reaction mixture is slowly poured onto a saturated NH4Cl solution and the THF is evaporated under vacuum. The precipitate formed is filtered off and is washed with iso ether. 42 g of the expected product are obtained, which product is used as is in the following stage.
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
124 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
reactant
Reaction Step One
Name
Quantity
175 mL
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Mg:1].[Br:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[O:9][CH3:10].[Cl:11][C:12]1[CH:13]=[C:14]2[C:18](=[CH:19][CH:20]=1)[NH:17][C:16](=[O:21])[C:15]2=O.[NH4+].[Cl-:24].CC[O:27][CH2:28]C>C1COCC1>[CH3:28][O:27][C:12]1[CH:13]=[CH:14][CH:18]=[CH:19][C:20]=1[Mg:1][Br:2].[Cl:24][C:15]1([C:3]2[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=2[O:9][CH3:10])[C:14]2[C:18](=[CH:19][CH:20]=[C:12]([Cl:11])[CH:13]=2)[NH:17][C:16]1=[O:21] |f:3.4|

Inputs

Step One
Name
Quantity
16 g
Type
reactant
Smiles
[Mg]
Name
Quantity
124 g
Type
reactant
Smiles
BrC1=C(C=CC=C1)OC
Name
Quantity
35 mL
Type
reactant
Smiles
CCOCC
Name
Quantity
175 mL
Type
reactant
Smiles
CCOCC
Step Two
Name
Quantity
30 g
Type
reactant
Smiles
ClC=1C=C2C(C(NC2=CC1)=O)=O
Name
Quantity
250 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound is prepared
ADDITION
Type
ADDITION
Details
This solution is added dropwise under an argon atmosphere to a mixture
TEMPERATURE
Type
TEMPERATURE
Details
cooled
WAIT
Type
WAIT
Details
the mixture is left
STIRRING
Type
STIRRING
Details
After stirring for 1 hour at AT
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the THF is evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
The precipitate formed
FILTRATION
Type
FILTRATION
Details
is filtered off
WASH
Type
WASH
Details
is washed with iso ether

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=CC=C1)[Mg]Br
Name
Type
product
Smiles
ClC1(C(NC2=CC=C(C=C12)Cl)=O)C1=C(C=CC=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 42 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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